![molecular formula C10H17O6- B14297993 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate CAS No. 116822-70-9](/img/structure/B14297993.png)
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is an organic compound with the molecular formula C10H18O6. This compound is characterized by the presence of a butanoate group linked to a butoxy group, which is further substituted with two hydroxymethyl groups. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate typically involves the esterification of 2,2-bis(hydroxymethyl)butanol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanoate moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2-bis(formyl)butoxy-4-oxobutanoate or 2,2-bis(carboxyl)butoxy-4-oxobutanoate.
Reduction: Formation of 4-[2,2-bis(hydroxymethyl)butoxy]-4-hydroxybutanoate.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)butyric acid
- 4-[2,2-Bis(hydroxymethyl)butoxy]carbonylisophthalic acid
Uniqueness
4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
116822-70-9 |
|---|---|
Molecular Formula |
C10H17O6- |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-[2,2-bis(hydroxymethyl)butoxy]-4-oxobutanoate |
InChI |
InChI=1S/C10H18O6/c1-2-10(5-11,6-12)7-16-9(15)4-3-8(13)14/h11-12H,2-7H2,1H3,(H,13,14)/p-1 |
InChI Key |
HOPIUQRNRBNXJK-UHFFFAOYSA-M |
Canonical SMILES |
CCC(CO)(CO)COC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


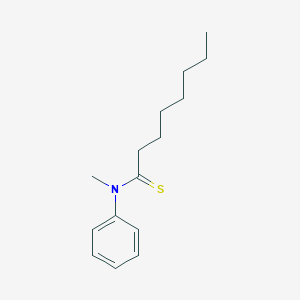
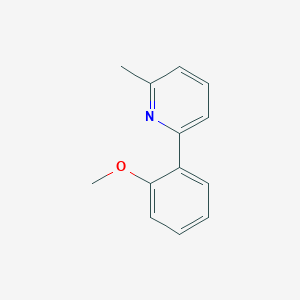



![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)


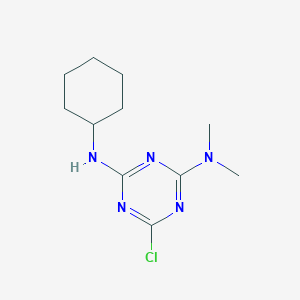
sulfanium bromide](/img/structure/B14297986.png)
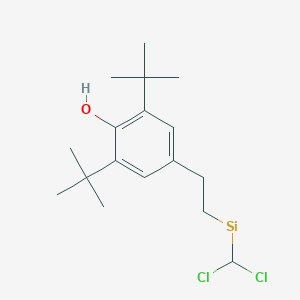
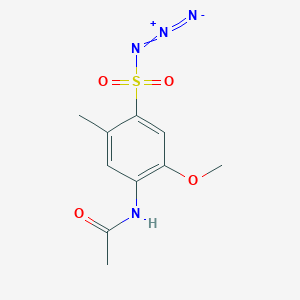
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
